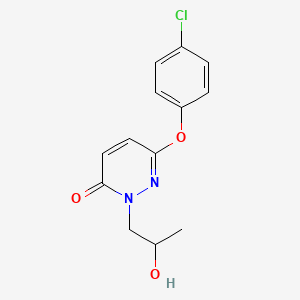

2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone

CAS No.: 69024-94-8

Cat. No.: VC17329409

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69024-94-8 |

|---|---|

| Molecular Formula | C13H13ClN2O3 |

| Molecular Weight | 280.70 g/mol |

| IUPAC Name | 6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |

| Standard InChI Key | VZKLKIJFGVOYLR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |

Introduction

Chemical Structure and Nomenclature

2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone belongs to the pyridazinone family, a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. The IUPAC name reflects its substitution pattern: a hydroxypropyl group at position 2 of the pyridazinone ring and a 4-chlorophenoxy moiety at position 6. The presence of both hydrophilic (hydroxypropyl) and hydrophobic (4-chlorophenoxy) groups suggests amphiphilic properties, which may influence its solubility and membrane permeability .

The pyridazinone core is structurally related to compounds described in the synthesis of pyridazino[3,4-b][1, thiazin-6(7H)-one derivatives , where similar substitution patterns are employed to modulate biological activity. The 4-chlorophenoxy group is a common pharmacophore in cardiotonic agents, as evidenced by its inclusion in pyridazinone-based phosphodiesterase inhibitors .

Synthesis and Manufacturing Processes

Core Pyridazinone Formation

The pyridazinone ring is typically synthesized via cyclization reactions. For example, 3-chloropyridazine derivatives can be prepared by treating furan-2(3H)-ones with hydrazine hydrate, followed by reactions with phosphorus oxychloride or thiourea . In the case of 2-(2-hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone, the hydroxypropyl side chain likely originates from a hydroxyalkylation step using propylene oxide or a related reagent.

A patent by describes the synthesis of pyridazinone derivatives with hydroxypropyl substituents via nucleophilic substitution. For instance, 6-[4-(2-cyano-phenoxy)-2-hydroxypropylamino]-2-methylpropyl carbamoyl methoxy-3-chloro-phenyl-4,5-dihydro-3(2H)-pyridazinone is synthesized by reacting a chloropyridazinone intermediate with a hydroxypropylamine derivative. This method could be adapted for the target compound by substituting the cyano-phenoxy group with 4-chlorophenoxy.

Substitution Reactions

The 4-chlorophenoxy group is introduced via Ullmann coupling or nucleophilic aromatic substitution. In , pyridazinethione derivatives are reacted with chloroacetic acid and aldehydes to form fused thiazinone systems, demonstrating the feasibility of introducing complex substituents at position 6.

Physicochemical Properties

While experimental data for 2-(2-hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone are unavailable, analogs provide predictive insights:

The hydroxypropyl group enhances aqueous solubility compared to purely aromatic pyridazinones, while the 4-chlorophenoxy moiety contributes to lipophilicity .

Pharmacological Applications

Cardiotonic Activity

Pyridazinone derivatives are established phosphodiesterase (PDE) inhibitors, particularly targeting PDE-III in congestive heart failure (CHF) therapy . The 4-chlorophenoxy group in 2-(2-hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone may mimic the pharmacophore of amrinone, a known PDE-III inhibitor, by interacting with hydrophobic pockets in the enzyme’s active site.

Analytical Characterization

Spectroscopic Data

Key spectral features inferred from analogs :

-

IR: Absence of C=O stretch (1697 cm⁻¹ in oxo derivatives replaced by C=S or C-N).

-

¹H-NMR: Aromatic protons (δ 6.7–7.9 ppm), hydroxypropyl CH₂ (δ 3.8–4.5 ppm), and exchangeable NH (δ 8.3–8.9 ppm).

-

MS: Molecular ion peak at m/z 338 (M⁺) with isotopic clusters indicative of chlorine.

Chromatographic Behavior

Reverse-phase HPLC methods from (C18 column, acetonitrile/water gradient) achieve >95% purity for related pyridazinones, suggesting applicability for quality control.

Toxicological Profile

Pyridazinones generally exhibit low acute toxicity but may cause hepatorenal effects at high doses. The hydroxypropyl group could mitigate toxicity by improving metabolic clearance, as seen in hydroxylated metabolites of amrinone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume